molecular formula C17H18N2O3 B5014999 N-(2-methoxyphenyl)-N'-(3-methylbenzyl)ethanediamide

N-(2-methoxyphenyl)-N'-(3-methylbenzyl)ethanediamide

Cat. No. B5014999
M. Wt: 298.34 g/mol
InChI Key: RIMYYFGUVDAGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-N’-(3-methylbenzyl)ethanediamide, also known as MMBC, is a synthetic cannabinoid that has gained attention in recent years due to its unique properties. This compound was first synthesized in 2012 and has since been the subject of extensive research in the scientific community. MMBC is a potent agonist of the CB1 and CB2 receptors and has been shown to have a range of biochemical and physiological effects.

Mechanism of Action

N-(2-methoxyphenyl)-N'-(3-methylbenzyl)ethanediamide is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a critical role in regulating a range of physiological processes, including pain perception, inflammation, and immune function. This compound binds to these receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound has analgesic and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of chronic pain and inflammation. This compound has also been shown to have anti-cancer properties, with studies suggesting that it may be useful in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxyphenyl)-N'-(3-methylbenzyl)ethanediamide is its potency as a CB1 and CB2 receptor agonist. This makes it a useful tool for studying the endocannabinoid system and its role in regulating various physiological processes. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on N-(2-methoxyphenyl)-N'-(3-methylbenzyl)ethanediamide. One area of interest is its potential as a therapeutic agent for the treatment of chronic pain and inflammation. Further studies are needed to determine the optimal dosage and administration route for this compound in these conditions. Another area of interest is its potential as an anti-cancer agent. Studies are needed to determine the mechanism of action of this compound in cancer cells and to evaluate its efficacy in preclinical and clinical trials. Finally, further research is needed to determine the long-term effects of this compound and its potential for abuse and addiction.

Synthesis Methods

The synthesis of N-(2-methoxyphenyl)-N'-(3-methylbenzyl)ethanediamide involves the reaction of 2-methoxybenzoyl chloride with 3-methylbenzylamine in the presence of a base. The resulting product is then reacted with ethylenediamine to form the final compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.

Scientific Research Applications

N-(2-methoxyphenyl)-N'-(3-methylbenzyl)ethanediamide has been the subject of extensive research in the scientific community due to its potential as a therapeutic agent. Studies have shown that this compound has a range of pharmacological effects, including analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[(3-methylphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-6-5-7-13(10-12)11-18-16(20)17(21)19-14-8-3-4-9-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMYYFGUVDAGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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